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Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SR-
3029, a potent and selective dual inhibitor of Casein Kinase 16 (CK1d) and Casein Kinase 1lg
(CK1e). The information presented herein is intended to support further investigation and
development of this compound for potential therapeutic applications.

Core Mechanism of Action

SR-3029 is an ATP-competitive inhibitor of CK16 and CK1e.[1] Its primary mechanism of action
involves the suppression of the Wnt/[3-catenin signaling pathway.[1][2] In cancer cells with
elevated CK1d expression, inhibition by SR-3029 leads to a reduction in nuclear (3-catenin
levels and a decrease in the transcriptional activity of B-catenin.[2][3] This disruption of the Wnt
pathway ultimately induces apoptosis and suppresses the growth of cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SR-3029.

Table 1: In Vitro Potency and Selectivity of SR-3029
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Target

IC50 (nM)

Ki (nM) Notes

Primary Targets

Casein Kinase 10
(CK1d)

A4[1][4][5]16][7]

9701 Potent and selective
inhibition.

Casein Kinase 1¢
(CK1e)

260[1][4][5][6][7]

9701 Potent and selective
inhibition.

Off-Target Kinases

CDK4/cyclin D1 576[1][5]
CDK4/cyclin D3 368[1][5]
CDK®6/cyclin D1 428[1][5]
CDKeé/cyclin D3 427[1][5]
Weak off-target
FLT3 3000[1][5] i
activity.[8]
>90% inhibition at 10
MYLK4
HM[5]
>90% inhibition at 10
MARK2

HM[5]

Table 2: Cellular Activity of SR-3029
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Cell Line Cancer Type EC50 (nM) Notes
A375 Human Melanoma 86[1][5]
_ Demonstrates
CK10-overexpressing o
Breast Cancer 5-70[8] sensitivity to CK1&/¢
breast cancer cells o
inhibition.

Expresses low

MCF7 Breast Cancer Less potent activity[1]
amounts of CK16.[1]
o Expresses low
T47D Breast Cancer Less potent activity[1]
amounts of CK1d.[1]
Non-tumorigenic o Expresses low
MCF10A Less potent activity[1]

breast epithelial

amounts of CK18.[1]

Table 3: In Vivo Efficacy of SR-3029

Tumor Model

Cancer Type

Dosing

Key Findings

Orthotopic MDA-MB-
231 & MDA-MB-468

Xenografts

Triple-Negative Breast

Cancer

20 mg/kg daily i.p.[1]
[5]

Reduced tumor
growth and increased

lifespan.[5]

SKBR3 & BT474

Xenografts

HER?2+ Breast Cancer

20 mg/kg daily i.p.[1]

Anti-tumor effects

observed.[1]

Patient-Derived
Xenograft (PDX)

Basal-like Invasive

Ductal Carcinoma

20 mg/kg daily i.p.[1]

Significantly inhibited

tumor growth.[2]

Orthotopic PANC-1

Xenograft

Pancreatic Cancer

20 mg/kg i.p.[9]

Significant decrease
in tumor volume and
weight.[9]

DMBA/TPA-induced

Skin Carcinogenesis

Skin Cancer

Topical application

Suppressed tumor

formation.[1]

Experimental Protocols
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In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3029 against
target kinases.

General Methodology:
e Recombinant human kinases (CK19, CK1g, and a panel of other kinases) are used.
e The assay is typically performed in a multi-well plate format.

o Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction
buffer.

e SR-3029 is added at various concentrations.
e The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

» The amount of phosphorylated substrate is quantified, often using a method that detects the
incorporation of radiolabeled phosphate from [y-32P]ATP or using a fluorescence-based
assay.

e |IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of SR-3029 on cancer
cell viability.

General Methodology:

e Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere
overnight.

e The cells are treated with a range of concentrations of SR-3029 or vehicle control (DMSO).

o After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple
formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

The absorbance of the resulting purple solution is measured using a microplate reader at a
specific wavelength (e.g., 570 nm).

EC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SR-3029 in animal models.
General Methodology for Orthotopic Breast Cancer Xenografts:
Female immunodeficient mice (e.g., nude or SCID) are used.

Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary
fat pad.

Tumors are allowed to establish and reach a palpable size.
Mice are randomized into treatment and control groups.

SR-3029 is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[1][5]
The control group receives a vehicle solution.

Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Animal body weight and overall health are monitored for signs of toxicity.

At the end of the study, mice are euthanized, and tumors are excised, weighed, and
processed for further analysis (e.g., Western blotting, immunohistochemistry).

General Methodology for Orthotopic Pancreatic Cancer Xenografts:

o PANC-1 cells, stably expressing luciferase, are orthotopically implanted into the pancreas of
athymic nude mice.[9]
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e Tumor growth is monitored weekly using bioluminescent imaging.[9]

o Treatment with SR-3029 (20 mg/kg i.p.) or vehicle is initiated.[9]

o After a defined treatment period (e.g., six weeks), mice are sacrificed.[9]
e Tumors are excised, measured, and weighed.[9]

e Tumor tissues are analyzed for biomarkers such as cleaved PARP and dCK expression by
Western blot.[9]

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell or tumor lysates.
General Methodology:

e Protein is extracted from cells or tumor tissue using a lysis buffer.

e Protein concentration is determined using a standard assay (e.g., BCA assay).

o Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE).

o The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
e The membrane is blocked to prevent non-specific antibody binding.

e The membrane is incubated with primary antibodies specific for the proteins of interest (e.g.,
[3-catenin, active [3-catenin, CK19, CK1leg, LRP6, cleaved PARP, dCK).[1][9]

e The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g.,
horseradish peroxidase).

e The protein bands are visualized using a chemiluminescent substrate and an imaging
system.

Immunohistochemistry (IHC)
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Objective: To visualize the expression and localization of specific proteins within tissue
sections.

General Methodology:

Tumor tissues are fixed in formalin and embedded in paraffin.

e Thin sections of the tissue are cut and mounted on microscope slides.
e The sections are deparaffinized and rehydrated.

o Antigen retrieval is performed to unmask the target protein epitopes.

e The sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67,
[-catenin, active [3-catenin, CK1, CK1g).[1]

o A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied.
e Achromogen (e.g., DAB) is added to produce a colored precipitate at the site of the antigen.
e The sections are counterstained (e.g., with hematoxylin) and mounted.

e The stained tissues are visualized and analyzed under a microscope.
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Caption: SR-3029 inhibits CK19, leading to reduced -catenin and Wnt signaling.

General Experimental Workflow for In Vivo Xenograft
Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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